molecular formula C16H18FN3O4 B12237460 6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole

6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole

Cat. No.: B12237460
M. Wt: 335.33 g/mol
InChI Key: VTBNHMBVQBGOMG-UHFFFAOYSA-N
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Description

6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and two morpholine groups attached to the benzoxazole core. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of Morpholine Groups: The morpholine groups can be introduced through nucleophilic substitution reactions using morpholine and a suitable leaving group, such as a halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and morpholine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It is employed in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar benzoxazole core but with a piperidine group instead of morpholine.

    6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound features a morpholine group and a fluorine atom but has a different core structure.

Uniqueness

6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole is unique due to its dual morpholine groups and the specific positioning of the fluorine atom. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18FN3O4

Molecular Weight

335.33 g/mol

IUPAC Name

[4-(6-fluoro-1,3-benzoxazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H18FN3O4/c17-11-1-2-12-13(9-11)24-16(18-12)20-5-8-23-14(10-20)15(21)19-3-6-22-7-4-19/h1-2,9,14H,3-8,10H2

InChI Key

VTBNHMBVQBGOMG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)F

Origin of Product

United States

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